Aripiprazole Lauroxil

Catalog No.
S003987
CAS No.
1259305-29-7
M.F
C36H51Cl2N3O4
M. Wt
660.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aripiprazole Lauroxil

CAS Number

1259305-29-7

Product Name

Aripiprazole Lauroxil

IUPAC Name

[7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydroquinolin-1-yl]methyl dodecanoate

Molecular Formula

C36H51Cl2N3O4

Molecular Weight

660.7 g/mol

InChI

InChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3

InChI Key

DDINXHAORAAYAD-UHFFFAOYSA-N

SMILES

Array

solubility

<0.01 mg/mL

Synonyms

RDC 3317; RDC-3317; RDC3317; ALKS 9070; ALKS 9072; Aripiprazole lauroxil; Aristada.;(7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate

Canonical SMILES

CCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

The exact mass of the compound Aripiprazole lauroxil is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Aripiprazole lauroxil is a highly lipophilic N-lauroyloxymethyl prodrug of the atypical antipsychotic aripiprazole, specifically engineered for ultra-long-acting injectable (LAI) formulations [1]. By covalently attaching a 12-carbon laurate moiety via a hydroxymethyl linker, the compound exhibits extremely low aqueous solubility, facilitating its formulation as a stable microcrystalline or nanocrystalline aqueous suspension [2]. Upon intramuscular injection, it undergoes a slow, dissolution-rate-limited release followed by a two-step bioconversion: esterase-mediated cleavage into N-hydroxymethyl aripiprazole and lauric acid, and subsequent water-mediated hydrolysis into active aripiprazole and formaldehyde [3]. For procurement and formulation scientists, this dual-barrier release mechanism (dissolution plus enzymatic cleavage) makes aripiprazole lauroxil the premier API choice for developing depot therapeutics with dosing intervals extended up to two months, a capability not achievable with the parent base or standard salts.

Substituting aripiprazole lauroxil with aripiprazole base or aripiprazole monohydrate fundamentally alters the pharmacokinetic and formulation landscape, leading to failure in ultra-long-acting applications [1]. Aripiprazole monohydrate relies solely on its low aqueous solubility for sustained release, achieving an apparent elimination half-life that supports only a one-month dosing interval [2]. In contrast, the lauroxil prodrug introduces a highly lipophilic C12 fatty acid tail that drastically reduces dissolution rates and requires subsequent enzymatic hydrolysis before the active moiety is available[3]. This structural modification extends the apparent half-life significantly and blunts peak-to-trough plasma fluctuations. Consequently, attempting to use the monohydrate or base in formulations designed for 6-week or 8-week depot injections will result in premature drug release, higher Cmax-related toxicity risks, and failure to maintain therapeutic plasma levels over the extended target duration.

Apparent Elimination Half-Life and Dosing Interval Extension

The primary commercial value of aripiprazole lauroxil lies in its extended pharmacokinetic profile compared to other forms of the drug. Clinical pharmacokinetic analyses demonstrate that aripiprazole lauroxil exhibits an apparent elimination half-life of approximately 53.9 to 57.2 days [1]. In direct contrast, aripiprazole monohydrate, which lacks the lipophilic lauroyl ester, demonstrates a significantly shorter apparent half-life of 29.9 to 46.5 days [1]. This quantitative extension in half-life is what enables aripiprazole lauroxil to be dosed at 6-week or 8-week intervals, whereas the monohydrate is restricted to a maximum 4-week (monthly) dosing cycle.

Evidence DimensionApparent elimination half-life in depot injection
Target Compound Data53.9–57.2 days (Aripiprazole Lauroxil)
Comparator Or Baseline29.9–46.5 days (Aripiprazole monohydrate)
Quantified DifferenceApprox. 23-24 days longer half-life for the lauroxil prodrug
ConditionsIntramuscular long-acting injectable (LAI) administration in human subjects

Procurement of the lauroxil prodrug is essential for formulators aiming to develop next-generation, ultra-long-acting injectables that reduce patient injection frequency to every two months.

Particle Size-Dependent Dissolution Control (Processability)

Aripiprazole lauroxil's extreme lipophilicity allows its dissolution rate to be tightly controlled purely through mechanical milling and particle size distribution (PSD). Formulations utilizing a volume-based particle size (Dv50) of less than 700 nm exhibit a blunted maximum concentration (Cmax) and a more controlled two-stage release profile compared to larger microcrystalline suspensions (e.g., ~20 µm)[1]. The parent aripiprazole base cannot achieve this degree of tunable, multi-month dissolution simply via particle size reduction, as it lacks the requisite hydrophobicity to prevent rapid systemic absorption.

Evidence DimensionDissolution and Cmax tunability via particle size
Target Compound DataHighly tunable multi-month release (Dv50 < 700 nm vs 20 µm)
Comparator Or BaselineAripiprazole base (rapid systemic clearance regardless of micrometer PSD)
Quantified DifferenceLauroxil permits 6-8 week sustained release modulated by nm-to-µm particle sizing
ConditionsAqueous microcrystalline and nanocrystalline suspension formulations

Allows manufacturers to engineer precise release profiles and mitigate dose-dumping risks by simply adjusting the milling parameters of the API.

Two-Step Bioconversion for Peak-to-Trough Stabilization

Unlike aripiprazole monohydrate, which releases the active pharmaceutical ingredient directly upon dissolution, aripiprazole lauroxil requires a two-step bioconversion process. After dissolution, it undergoes esterase-mediated cleavage to an N-hydroxymethyl aripiprazole intermediate, followed by water-mediated hydrolysis to yield active aripiprazole [1]. This dual-barrier mechanism delays the time to maximum concentration (Tmax ≈ 41 days for lauroxil vs. 5-7 days for monohydrate) [2]. This kinetic buffering significantly reduces peak-to-trough plasma concentration fluctuations, enhancing the tolerability profile of the depot.

Evidence DimensionTime to maximum plasma concentration (Tmax)
Target Compound DataTmax ≈ 41 days (Aripiprazole Lauroxil)
Comparator Or BaselineTmax ≈ 5-7 days (Aripiprazole monohydrate)
Quantified Difference34-36 day delay in Tmax due to dissolution and enzymatic cleavage barriers
ConditionsIntramuscular depot injection pharmacokinetics

Provides a critical pharmacokinetic buffer that prevents early Cmax spikes, making it the superior API for high-dose, long-interval depot formulations.

Development of Ultra-Long-Acting Injectable (LAI) Suspensions

Due to its extended apparent half-life of 54-57 days, aripiprazole lauroxil is the API of choice for formulating 6-week to 2-month depot injections. Its extreme lipophilicity ensures that the drug remains precipitated at the injection site, slowly dissolving and converting to the active moiety, thereby replacing the need for aripiprazole monohydrate in formulations requiring intervals longer than 4 weeks [1].

Nanocrystal and Microparticle Milling Optimization

Aripiprazole lauroxil is highly suited for advanced particle engineering. Because its dissolution kinetics are strictly governed by surface-to-volume ratios, formulators can use wet milling technologies to create specific particle size distributions (e.g., Dv50 < 700 nm or ~20 µm) to precisely tune the Cmax and overall release profile, an approach that is less effective with more water-soluble salts [2].

Macrophage-Mediated Drug Disposition and Prodrug Modeling

In preclinical research, aripiprazole lauroxil serves as a premier model compound for studying macrophage-mediated drug disposition at intramuscular injection sites. Its two-step bioconversion pathway (esterase cleavage followed by hydrolysis) provides a robust framework for in vitro and in vivo modeling of how local cellular interactions influence the dissolution and metabolic handling of highly lipophilic prodrug suspensions [3].

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

10

Hydrogen Bond Acceptor Count

6

Exact Mass

659.3256625 Da

Monoisotopic Mass

659.3256625 Da

Heavy Atom Count

45

Appearance

Solid powder

Melting Point

81-83

UNII

B786J7A343

Related CAS

129722-12-9 (free base) 851220-85-4 (hydrate) 1259305-26-4 (cavoxil) 1259305-29-7 (lauroxil)

Drug Indication

Aripiprazole lauroxil is indicated for the treatment of schizophrenia and related psychotic disorders.
FDA Label

Mechanism of Action

The pharmacological activity of aripiprazole lauroxil is thought to be mainly mediated by its metabolite aripiprazole, and to a lesser extent, dehydro-aripiprazole. Aripiprazole functions as a partial agonist at the dopamine D2 and the serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. The desired outcome of antipsuchotic agents in schizophrenia is to inhibit dopaminergic transmission in the limbic system and enhance dopaminergic transmission in the prefrontal cortex. As a partial agonist at D2 receptors in the mesolimbic dopaminergic pathway, aripiprazole acts as a functional antagonist in the mesolimbic dopamine pathway and reduces the extent of dopaminergic pathway activity. This results in reduced positive symptoms in schizophrenia and extrapyramidal motor side effects. In contrast, aripiprazole is thought to act as a functional agonist in the mesocortical pathway, where reduced dopamine activity is seen in association with negative symptoms and cognitive impairment. Antagonism at 5-HT2A receptors by aripiprazole alleviates the negative symptoms and cognitive impairment of schizophrenia. 5-HT2A receptors are Gi/Go-coupled that upon activation, produce neuronal inhibition via decreased neuronal excitability and decreased transmitter release at the nerve terminals. In the nigrostriatal pathway, 5-HT2A regulates the release of dopamine. Through antagonism of 5-HT2A receptors, aripiprazole disinhibits the release of dopamine in the striatum and enhance the levels of the transmitters at the nerve terminals. The combined effects of D2 and 5-HT2A antagonism are thought to counteract the increased dopamine function causing increased extrapyramidal side effects. Blocking 5-HT2A receptors may also lead to the modulation of glutamate release in the mesocortical circuit, which is a transmitter that plays a role in schizophrenia. 5-HT1A receptors are autoreceptors that inhibit 5-HT release upon activation. Aripiprazole is a partial agonist at theses receptors and reduces 5-HT release; this results in potentiated dopamine release in the striatum and prefrontal cortex. It is reported that therapeutic doses of aripiprazole occupies up to 90% of brain D2 receptors in a dose-dependent manner. Apripiprazole targets different receptors that lead to drug-related adverse reactions; for example, the antagonist activity at the alpha-1 adrenergic receptors results in orthostatic hypotension. Aripiprazole's antagonism of histamine H1 receptors may explain the somnolence observed with this drug.

Absorption Distribution and Excretion

Following a single extended-release intramuscular injection of aripiprazole lauroxil, aripiprazole can be detected in the systemic circulation from 5 to 6 days and is continued to be released for an additional 36 days. The concentrations of aripiprazole increases with consecutive doses of aripiprazole lauroxil and the steady state is reached following the fourth monthly injection. The systemic exposure to aripiprazole was similar when comparing deltoid and gluteal intramuscular injections.
Based on the pharmacokinetic study for aripiprazole, less than 1% of unchanged aripiprazole was excreted in the urine and approximately 18% of the oral dose was recovered unchanged in the feces.
Based on population pharmacokinetic analysis, the apparent volume of distribution of aripiprazole following intramuscular injection of aripiprazole lauroxil was 268 L, indicating extensive extravascular distribution following absorption. Health human volunteer study indicates that aripiprazole crosses the blood-brain barrier.
In rats, the clearance for aripiprazole lauroxil was 0.32 ± 0.11 L/h/kg following injection of aripiprazole lauroxil molar equivalent to 5 mg aripiprazole/kg.

Metabolism Metabolites

Aripiprazole lauroxil is hydrolyzed to form N-hydroxymethyl-aripiprazole via esterases. N-hydroxymethyl-aripiprazole undergoes a rapid, nonenzymatic spontaneous cleavage, or water-mediated hydrolysis, to form aripiprazole, which mainly contributes to the pharmacological actions of aripiprazole lauroxil. Aripiprazole is further metabolized by hepatic CYP3A4 and CYP2D6 to form dehydro-aripiprazole, which retains some pharmacological activity. Dehydro-aripiprazole displays affinities for D2 receptors similar to aripiprazole and represents 30-40% of the aripiprazole exposure in plasma. Cytochrome P450 2D6 is subject to genetic polymorphism, which results in pharmacokinetic differences among CYP2D6 metabolizer phenotypes and dosage adjustments accordingly.

Wikipedia

Aripiprazole_lauroxil

FDA Medication Guides

ARISTADA
ARIPIPRAZOLE LAUROXIL
SUSPENSION, EXTENDED RELEASE;INTRAMUSCULAR
ALKERMES INC
01/22/2025
ARISTADA INITIO KIT

Biological Half Life

The mean aripiprazole terminal elimination half-life ranged from 29.2 days to 34.9 days after every 4-week injection of aripiprazole lauroxil 441, 662 and 882 mg.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Citrome L, Du Y, Weiden PJ. Assessing effectiveness of aripiprazole lauroxil
vs placebo for the treatment of schizophrenia using number needed to treat and
number needed to harm. Neuropsychiatr Dis Treat. 2019 Sep 12;15:2639-2646. doi:
10.2147/NDT.S207910. eCollection 2019. PubMed PMID: 31686823; PubMed Central
PMCID: PMC6751763.


2: Hard ML, Wehr A, von Moltke L, Du Y, Farwick S, Walling DP, Sonnenberg J.
Pharmacokinetics and safety of deltoid or gluteal injection of aripiprazole
lauroxil NanoCrystal(®) Dispersion used for initiation of the long-acting
antipsychotic aripiprazole lauroxil. Ther Adv Psychopharmacol. 2019 Jul
2;9:2045125319859964. doi: 10.1177/2045125319859964. eCollection 2019. PubMed
PMID: 31308935; PubMed Central PMCID: PMC6607563.


3: Farwick S, Hickey MB, Jacobs G, Faldu SP, Vandiver J, Weiden PJ. Best
Practices for Aripiprazole Lauroxil Administration: From Formulation Development
to Injection Technique. J Psychiatr Pract. 2019 Mar;25(2):82-90. doi:
10.1097/PRA.0000000000000376. PubMed PMID: 30849056.


4: Correll CU, Stanford AD, Claxton A, Du Y, Weiden PJ. Social and functional
outcomes with two doses of aripiprazole lauroxil vs placebo in patients with
schizophrenia: a post-hoc analysis of a 12-week phase 3 efficacy study.
Psychiatry Res. 2019 Apr;274:176-181. doi: 10.1016/j.psychres.2019.02.021. Epub
2019 Feb 14. PubMed PMID: 30802689.


5: Miller BJ, Claxton A, Du Y, Weiden PJ, Potkin SG. Switching patients with
schizophrenia from paliperidone palmitate to aripiprazole lauroxil: A 6-month,
prospective, open-label study. Schizophr Res. 2019 Jun;208:44-48. doi:
10.1016/j.schres.2019.01.038. Epub 2019 Feb 7. PubMed PMID: 30745067.


6: Nasrallah HA, Aquila R, Du Y, Stanford AD, Claxton A, Weiden PJ. Long-term
safety and tolerability of aripiprazole lauroxil in patients with schizophrenia.
CNS Spectr. 2019 Aug;24(4):395-403. doi: 10.1017/S1092852918001104. Epub 2018 Aug
15. PubMed PMID: 30109845.


7: Ehret MJ, Davis E, Luttrell SE, Clark C. Aripiprazole Lauroxil NanoCrystal(®)
Dispersion Technology (Aristada Initio(®)). Clin Schizophr Relat Psychoses.
Summer 2018;12(2):92-96. doi: 10.3371/CSRP.EHDA071918. PubMed PMID: 30040476.


8: Hard ML, Wehr AY, Du Y, Weiden PJ, Walling D, von Moltke L. Pharmacokinetic
Evaluation of a 1-Day Treatment Initiation Option for Starting Long-Acting
Aripiprazole Lauroxil for Schizophrenia. J Clin Psychopharmacol. 2018
Oct;38(5):435-441. doi: 10.1097/JCP.0000000000000921. PubMed PMID: 30015676;
PubMed Central PMCID: PMC6133194.


9: Hard ML, Wehr AY, Sadler BM, Mills RJ, von Moltke L. Population
Pharmacokinetic Analysis and Model-Based Simulations of Aripiprazole for a 1-Day
Initiation Regimen for the Long-Acting Antipsychotic Aripiprazole Lauroxil. Eur J
Drug Metab Pharmacokinet. 2018 Aug;43(4):461-469. doi: 10.1007/s13318-018-0488-4.
PubMed PMID: 29943125; PubMed Central PMCID: PMC6060990.


10: Weiden PJ, Du Y, Liu CC, Stanford AD. Switching stable patients with
schizophrenia from their oral antipsychotics to aripiprazole lauroxil: a post hoc
safety analysis of the initial 12-week crossover period. CNS Spectr. 2019
Aug;24(4):419-425. doi: 10.1017/S1092852918000986. Epub 2018 Jun 26. PubMed PMID:
29941057.

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